molecular formula C9H5FINO B11838394 8-Fluoro-3-iodoquinolin-4(1H)-one

8-Fluoro-3-iodoquinolin-4(1H)-one

Cat. No.: B11838394
M. Wt: 289.04 g/mol
InChI Key: PNCJVMMTAFCHFW-UHFFFAOYSA-N
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Description

8-Fluoro-3-iodoquinolin-4(1H)-one is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of fluorine and iodine atoms in the structure of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-3-iodoquinolin-4(1H)-one typically involves the iodination of 8-fluoroquinolin-4(1H)-one. This can be achieved through electrophilic substitution reactions using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-3-iodoquinolin-4(1H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.

    Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide are used under mild conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include 8-fluoro-3-azidoquinolin-4(1H)-one, 8-fluoro-3-thiocyanatoquinolin-4(1H)-one, and 8-fluoro-3-methoxyquinolin-4(1H)-one.

    Oxidation Reactions: The major product is 8-fluoro-3-iodoquinoline N-oxide.

    Reduction Reactions: The major product is 8-fluoro-3-iodoquinolin-4-ol.

Scientific Research Applications

8-Fluoro-3-iodoquinolin-4(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting infectious diseases and cancer.

    Industry: The compound is used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 8-Fluoro-3-iodoquinolin-4(1H)-one is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins. The fluorine atom enhances the compound’s ability to interact with biological targets, while the iodine atom increases its lipophilicity, allowing it to penetrate cell membranes more effectively. The compound may also interfere with DNA synthesis and repair mechanisms, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 8-Fluoroquinolin-4(1H)-one
  • 3-Iodoquinolin-4(1H)-one
  • 8-Fluoro-3-chloroquinolin-4(1H)-one

Uniqueness

8-Fluoro-3-iodoquinolin-4(1H)-one is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical and biological properties. The combination of these halogens enhances the compound’s reactivity and potential for use in various applications compared to its analogs.

Properties

IUPAC Name

8-fluoro-3-iodo-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FINO/c10-6-3-1-2-5-8(6)12-4-7(11)9(5)13/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCJVMMTAFCHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC=C(C2=O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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